molecular formula C8H14O B1353312 (R)-(+)-1-Octyn-3-ol CAS No. 32556-70-0

(R)-(+)-1-Octyn-3-ol

Cat. No. B1353312
CAS RN: 32556-70-0
M. Wt: 126.2 g/mol
InChI Key: VUGRNZHKYVHZSN-QMMMGPOBSA-N
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Patent
US04608388

Procedure details

A rapid stream of acetylene was passed through a solution of 2M methyl magnesium bromide (100 ml) in THF until no more methane evolution was observed. 10 g of hexanal was added at 0° C., stirred for 1/2 h and a saturated solution of NH4Cl was added. The organic product was isolated by extraction with ether. The ether solution was washed with water, brine, dried over MgSO4 and evaporated to give a liquid, which was purified by distillation, to give 3-hydroxyoct-1-yne.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]#[CH:2].C[Mg]Br.C.[CH:7](=[O:13])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[NH4+].[Cl-]>C1COCC1.CCOCC>[OH:13][CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[C:1]#[CH:2] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCC)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1/2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The ether solution was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a liquid, which
DISTILLATION
Type
DISTILLATION
Details
was purified by distillation

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
OC(C#C)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04608388

Procedure details

A rapid stream of acetylene was passed through a solution of 2M methyl magnesium bromide (100 ml) in THF until no more methane evolution was observed. 10 g of hexanal was added at 0° C., stirred for 1/2 h and a saturated solution of NH4Cl was added. The organic product was isolated by extraction with ether. The ether solution was washed with water, brine, dried over MgSO4 and evaporated to give a liquid, which was purified by distillation, to give 3-hydroxyoct-1-yne.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]#[CH:2].C[Mg]Br.C.[CH:7](=[O:13])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[NH4+].[Cl-]>C1COCC1.CCOCC>[OH:13][CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[C:1]#[CH:2] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCC)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1/2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The ether solution was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a liquid, which
DISTILLATION
Type
DISTILLATION
Details
was purified by distillation

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
OC(C#C)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04608388

Procedure details

A rapid stream of acetylene was passed through a solution of 2M methyl magnesium bromide (100 ml) in THF until no more methane evolution was observed. 10 g of hexanal was added at 0° C., stirred for 1/2 h and a saturated solution of NH4Cl was added. The organic product was isolated by extraction with ether. The ether solution was washed with water, brine, dried over MgSO4 and evaporated to give a liquid, which was purified by distillation, to give 3-hydroxyoct-1-yne.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]#[CH:2].C[Mg]Br.C.[CH:7](=[O:13])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[NH4+].[Cl-]>C1COCC1.CCOCC>[OH:13][CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[C:1]#[CH:2] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCC)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1/2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The ether solution was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a liquid, which
DISTILLATION
Type
DISTILLATION
Details
was purified by distillation

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
OC(C#C)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.